Rotigotine D7 Hydrochloride is a deuterated derivative of Rotigotine, primarily known for its role as a dopamine D2 and D3 receptor agonist. This compound is utilized in research settings to study the pharmacological properties of Rotigotine and its effects on neurological conditions, particularly Parkinson's disease and restless legs syndrome. The introduction of deuterium atoms in the molecular structure enhances the compound's stability and provides a useful tool for tracing and studying metabolic pathways in biological systems.
The compound is synthesized from Rotigotine, which is derived from the natural product 2-thienylacetic acid. The synthesis process involves chemical modifications that incorporate deuterium, allowing for the precise tracking of the compound in various biological studies.
Rotigotine D7 Hydrochloride falls under the classification of pharmaceutical compounds, specifically as a stable isotope-labeled reference standard. It is categorized as a dopamine receptor agonist, with implications for therapeutic use in treating movement disorders.
The synthesis of Rotigotine D7 Hydrochloride involves several key steps:
Rotigotine D7 Hydrochloride has a molecular formula of .
The chemical reactions involved in synthesizing Rotigotine D7 Hydrochloride include:
Rotigotine functions primarily as an agonist for dopamine receptors D2 and D3, which are critical in regulating motor control and reward pathways in the brain.
Rotigotine D7 Hydrochloride is primarily used in scientific research:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: